An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7)
An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,4-dimethoxyaniline, identified by CAS number 97-50-7, is a substituted aniline that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its unique structural arrangement, featuring a chlorine atom and two electron-donating methoxy groups on the aniline ring, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, purification, and analytical characterization, with a focus on the underlying scientific principles and practical applications relevant to research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 5-Chloro-2,4-dimethoxyaniline is essential for its effective handling, reaction design, and characterization.
Core Properties
The compound is typically a solid at room temperature, appearing as a brown, purple, or off-white crystalline powder depending on its purity.[3][4] The presence of the amino and methoxy groups, along with the chlorine atom, makes the molecule more polar than unsubstituted aniline, influencing its solubility and chromatographic behavior.[1]
| Property | Value | Source(s) |
| CAS Number | 97-50-7 | [3][5] |
| Molecular Formula | C₈H₁₀ClNO₂ | [3][5] |
| Molecular Weight | 187.62 g/mol | [3][5] |
| Appearance | Brown to purple solid/crystalline powder | [3][5] |
| Melting Point | 89 - 92 °C | [3] |
| Boiling Point | ~287 - 305 °C | [3][5] |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [4] |
| Stability | Stable under normal storage conditions. | [4][5] |
Spectroscopic Signature
The structural identity of 5-Chloro-2,4-dimethoxyaniline is definitively confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted, in CDCl₃):
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). One singlet corresponds to the proton at the C3 position and the other to the proton at the C6 position. The electronic environment created by the flanking methoxy, chloro, and amino groups results in distinct chemical shifts for these two protons.
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Amine Protons: A broad singlet (δ ~3.5-4.5 ppm) corresponding to the two protons of the -NH₂ group. The chemical shift can vary with concentration and solvent.
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Methoxy Protons: Two sharp singlets (δ ~3.8-4.0 ppm), each integrating to 3H, representing the two non-equivalent methoxy groups at the C2 and C4 positions.
¹³C NMR Spectroscopy (Predicted, in CDCl₃):
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen (C2, C4) and nitrogen (C1) atoms will be the most deshielded. The carbon bearing the chlorine atom (C5) will also have a characteristic shift. The two protonated carbons (C3, C6) will appear in the more shielded region of the aromatic spectrum.
-
Methoxy Carbons: Two signals are expected in the aliphatic region (δ ~55-60 ppm) for the two methoxy carbons.
FTIR Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 2830 - 3000 | C-H stretching | Methoxy (-OCH₃) & Aromatic (Ar-H) |
| 1500 - 1600 | C=C stretching | Aromatic Ring |
| ~1200 & ~1030 | C-O stretching (asymmetric & symmetric) | Aryl Ether (-O-CH₃) |
| 1250 - 1350 | C-N stretching | Aromatic Amine |
| 700 - 850 | C-Cl stretching | Aryl Halide |
Synthesis and Purification
The primary route for synthesizing 5-Chloro-2,4-dimethoxyaniline involves the reduction of its nitro precursor, 1-chloro-2,4-dimethoxy-5-nitrobenzene. Several effective reduction methods are available, with the choice often depending on scale, available equipment, and safety considerations.
Synthesis Protocol: Reductive Amination using Hydrazine Hydrate
This protocol is adapted from established methods for reducing nitroarenes and offers a robust procedure for laboratory-scale synthesis.[4] The causality for this choice rests on the high efficiency and chemoselectivity of hydrazine hydrate in the presence of a suitable catalyst for reducing nitro groups without affecting the aryl chloride or ether linkages.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,4-dimethoxy-5-nitrobenzene (1 equivalent), ethanol (as solvent), a catalytic amount of iron(III) chloride (e.g., 10% by weight), and activated carbon (10% by weight).[4] The ethanol serves as an effective solvent for both the reactant and the hydrazine hydrate, while the iron catalyst is essential for the decomposition of hydrazine to generate the reducing species.
-
Reaction: Heat the mixture to a gentle reflux. Slowly add hydrazine hydrate (80% solution, ~5-6 equivalents) dropwise to the refluxing mixture. The reaction is exothermic, and controlled addition is crucial for safety.
-
Monitoring: After the addition is complete, maintain the reflux for several hours (e.g., 16 hours) until thin-layer chromatography (TLC) indicates the complete consumption of the starting nitro compound.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the catalyst and activated carbon by hot filtration through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2,4-dimethoxyaniline as a solid.
Purification Protocol: Recrystallization
Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted anilines, a mixed solvent system like ethanol/water is often effective.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Quality Control and Analytical Procedures
To ensure the identity and purity of 5-Chloro-2,4-dimethoxyaniline, which is critical for its use in drug development, a robust analytical protocol is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis.
HPLC Protocol for Purity Assessment
This protocol is based on standard reverse-phase methods for analyzing aromatic amines.
Chromatographic Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier is used to ensure sharp, symmetrical peaks by protonating the aniline, which suppresses silanol interactions on the column.
-
Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over 10-20 minutes to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Development
5-Chloro-2,4-dimethoxyaniline is a key building block for heterocyclic scaffolds, particularly quinazolines, which are prevalent in medicinal chemistry.[3][6]
Synthesis of Bioactive Quinazolines
The compound is used as a reagent for synthesizing anti-leishmaniasis agents, specifically 4-arylamino-6-nitroquinazoles.[3][6] The reaction proceeds via a regioselective nucleophilic aromatic substitution (SₙAr).
Reaction Mechanism: The synthesis involves the reaction of 5-Chloro-2,4-dimethoxyaniline with a suitably substituted 4-chloroquinazoline. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. The presence of the methoxy groups on the aniline ring increases its nucleophilicity, facilitating the reaction.
This reactivity makes 5-Chloro-2,4-dimethoxyaniline a valuable tool for generating libraries of substituted quinazolines for screening against various biological targets, including kinases and parasites.
Safety and Handling
As with all substituted anilines, 5-Chloro-2,4-dimethoxyaniline must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as a skin, eye, and respiratory tract irritant.[5][7] Ingestion or significant exposure may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5][7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][8] Avoid generating dust.[5][8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5] If ingested, do NOT induce vomiting and seek immediate medical aid.[5][7]
Conclusion
5-Chloro-2,4-dimethoxyaniline is a versatile and important chemical intermediate with well-defined properties. Its synthesis via the reduction of the corresponding nitroaromatic compound is a reliable and scalable process. Proper purification and rigorous analytical quality control are paramount to its successful application in research and development, particularly in the synthesis of complex, biologically active molecules like quinazoline-based therapeutics. A thorough understanding of its reactivity, guided by the principles outlined in this guide, enables chemists to leverage this building block to its full potential in the discovery of new chemical entities.
References
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LookChem. Cas 97-50-7,5-Chloro-2,4-dimethoxyaniline. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2,4-dimethoxyaniline, 99+%. Available from: [Link]
-
PubChem. 5-Chloro-2,4-dimethoxyaniline. Available from: [Link]
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